molecular formula C14H18N4OS B269910 N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

カタログ番号 B269910
分子量: 290.39 g/mol
InChIキー: WRTSDLCMBZCJIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAA is a sulfhydryl-containing compound that belongs to the class of 1,2,4-triazoles, which have been extensively studied for their pharmacological properties.

作用機序

The exact mechanism of action of PTAA is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. PTAA has been shown to activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. Moreover, PTAA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
PTAA has been shown to have various biochemical and physiological effects in animal models. In cancer research, PTAA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, PTAA has been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-2. In inflammation research, PTAA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, PTAA has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

実験室実験の利点と制限

PTAA has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. Moreover, PTAA has low toxicity and is well-tolerated in animal models. However, PTAA has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, PTAA has not been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be determined.

将来の方向性

There are several future directions for PTAA research, including the development of novel PTAA derivatives with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of PTAA and its potential targets. Furthermore, more preclinical and clinical studies are needed to determine the safety and efficacy of PTAA in humans. Finally, PTAA has potential applications in other fields, including infectious diseases and metabolic disorders, and further studies are needed to explore these potential applications.
Conclusion
In conclusion, PTAA is a novel compound that has shown promising potential for therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. PTAA exerts its pharmacological effects through the modulation of various signaling pathways, and has been shown to have various biochemical and physiological effects in animal models. Although PTAA has some limitations, it has several advantages for lab experiments, and there are several future directions for PTAA research.

合成法

PTAA can be synthesized using a multi-step reaction involving the condensation of ethyl 2-bromoacetate with sodium sulfide followed by cyclization with phenylhydrazine and subsequent reaction with diethylamine. The final product is obtained as a white crystalline solid with a melting point of 160-162 °C.

科学的研究の応用

PTAA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, PTAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of many diseases, including rheumatoid arthritis, and PTAA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, PTAA has shown neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

特性

分子式

C14H18N4OS

分子量

290.39 g/mol

IUPAC名

N,N-diethyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H18N4OS/c1-3-17(4-2)13(19)10-20-14-16-15-11-18(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChIキー

WRTSDLCMBZCJIF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NN=CN1C2=CC=CC=C2

正規SMILES

CCN(CC)C(=O)CSC1=NN=CN1C2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。